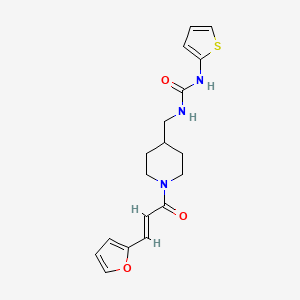

1-(4-Fluorobenzyl)-3-(3-hydroxy-3-phenylpropyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

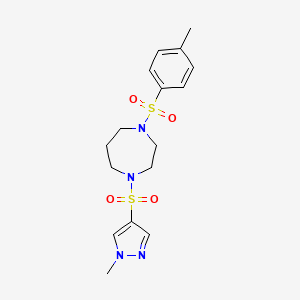

1-(4-Fluorobenzyl)-3-(3-hydroxy-3-phenylpropyl)urea, also known as JNJ-10229570, is a small molecule inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel expressed in sensory neurons, where it plays a key role in the detection of noxious stimuli such as heat, acid, and capsaicin. TRPV1 has also been implicated in various pathological conditions, including pain, inflammation, and cancer. Therefore, the development of TRPV1 inhibitors such as JNJ-10229570 has attracted considerable attention in the scientific community.

Scientific Research Applications

Polymer Science and Chemical Synthesis

- Cocondensation of Urea with Methylolphenols : Research demonstrates that urea can react with methylolphenols under acidic conditions to form a range of products, including various benzylurea derivatives. This process highlights the chemical versatility of urea in synthesizing polymers and other complex molecules (Tomita & Hse, 1992).

Pharmaceutical Applications

- Antibacterial Activity and FabH Inhibition : A study on o-hydroxybenzylamines and their urea derivatives found strong antibacterial activity against various strains. Compounds were identified as potent inhibitors of Escherichia coli FabH, an enzyme critical for fatty acid biosynthesis. This suggests potential for developing new antibacterial agents (Li et al., 2011).

- VEGFR-2/PDGFR Dual Inhibitors for Angiogenesis Imaging : The formation of fluorine-18 labeled diaryl ureas for VEGFR-2/PDGFR dual inhibitors was explored. These molecules could serve as molecular imaging agents for angiogenesis, offering insights into the role of urea derivatives in developing diagnostic tools (Ilovich et al., 2008).

Bioorganic Chemistry and Material Science

- Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids : Research demonstrates a simplified process for synthesizing ureas and hydroxamic acids from carboxylic acids, highlighting the utility of urea derivatives in organic synthesis and potential pharmaceutical applications (Thalluri et al., 2014).

- Crystal Engineering for Nonlinear Optics : Studies on the molecular complexation of urea derivatives have shown their potential in crystal engineering, specifically for creating noncentrosymmetric structures with applications in nonlinear optics. This research opens pathways for designing new materials with enhanced optical properties (Muthuraman et al., 2001).

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2/c18-15-8-6-13(7-9-15)12-20-17(22)19-11-10-16(21)14-4-2-1-3-5-14/h1-9,16,21H,10-12H2,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHZKXFKXQSTRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)NCC2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-3-(3-hydroxy-3-phenylpropyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B2471447.png)

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2471449.png)

![Ethyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2471452.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2471453.png)

![(2E)-1-[(E)-3-chloroprop-2-enyl]-2-(nitromethylidene)imidazolidine](/img/structure/B2471454.png)

![2-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2471460.png)

![4-bromo-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2471463.png)